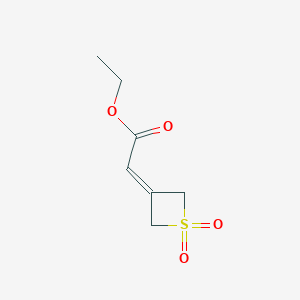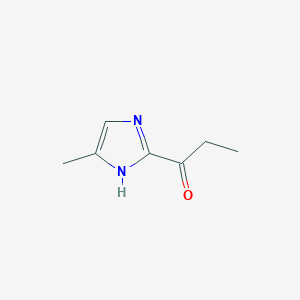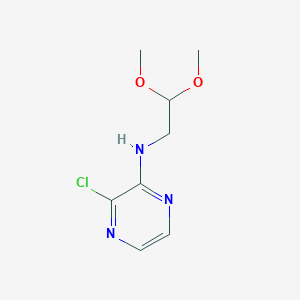
Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate
Vue d'ensemble
Description
Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate is a chemical compound with the molecular formula C₇H₁₀O₄S . It has a molecular weight of 190.22 . The compound is represented by the InChI code 1S/C7H10O4S/c1-2-11-7(8)3-6-4-12(9,10)5-6/h3H,2,4-5H2,1H3 .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate can be represented by the SMILES notationCCOC(=O)C=C1CS(=O)(=O)C1 .
Applications De Recherche Scientifique
Crystal Structure Analysis
- Crystal Structure Insights : The crystal structure of a related compound, ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate, was analyzed, revealing a six-membered 1,3-dithiane ring with a twist-boat conformation. This study highlights the absence of significant intermolecular interactions in the crystal structure (Boukhedena et al., 2018).
Chemical Synthesis and Reactions
- Synthesis of Novel Hybrid Heterocycles : Research on the synthesis of novel dispiro 1,4-benzothiazine hybrid heterocycles through 1,3-dipolar cycloaddition of azomethine ylides, using compounds like ethyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-ylidene)acetate, demonstrates the potential for creating diverse molecular structures (Malathi et al., 2015).
- Synthesis of Dithiolan Derivatives : The compound was used in synthesizing 5-[1,3]Dithiolan-2-ylidene-4,6-dioxo-3,4,5,6-tetrahydro-2H-[2,2]bipyridinyl-1-yl-acetic acid, indicating its role in complex organic synthesis (Shi Kun-bo, 2004).
Corrosion Inhibition
- Corrosion Inhibition Properties : Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate has been studied for its inhibitory action against corrosion in acidic environments. It has shown promising results as a corrosion inhibitor for carbon steel in both HCl and H2SO4 solutions (Fiala et al., 2019).
Biological and Medicinal Research
- Biological Activity Study : Research involving ethyl 2-[8-Arylmethylidenehydrazino-3-methyl-7-(1-oxothietan-3-yl)xanth-1-yl]acetates, synthesized through reactions with various benzaldehydes and acetophenones, evaluated their potential antiplatelet, anticoagulation, antioxidant, and anti-inflammatory activities (Gurevich et al., 2020).
Miscellaneous Applications
- Enzymatic Hydrolysis in Drug Synthesis : Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate-related compounds have been applied in enzymatic hydrolysis processes, as seen in the synthesis of potential anti-asthma drugs (Bevilaqua et al., 2004).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 2-(1,1-dioxothietan-3-ylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4S/c1-2-11-7(8)3-6-4-12(9,10)5-6/h3H,2,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHWXMHOXSFNCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CS(=O)(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1429634.png)






